molecular formula C13H11BrN2O B092256 Azobenzene, 4'-bromo-2-methoxy- CAS No. 18277-97-9

Azobenzene, 4'-bromo-2-methoxy-

Cat. No. B092256
CAS RN: 18277-97-9
M. Wt: 291.14 g/mol
InChI Key: UDNAOKMKOHEGDC-UHFFFAOYSA-N
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Description

Azobenzene, 4'-bromo-2-methoxy-, also known as 4'-bromo-2-methoxyazobenzene, is a chemical compound that belongs to the azobenzene family. Azobenzene derivatives have been extensively studied due to their potential applications in materials science, photoresponsive materials, and biological systems. In

Mechanism Of Action

The mechanism of action of azobenzene, 4'-bromo-2-methoxy-, involves the reversible trans-cis isomerization of the azo group upon irradiation with light of a specific wavelength. The trans isomer is stable, while the cis isomer is unstable and can undergo various reactions, such as photoisomerization, thermal isomerization, and photooxidation.

Biochemical And Physiological Effects

Azobenzene, 4'-bromo-2-methoxy-, has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that azobenzene derivatives can interact with biological molecules, such as proteins and DNA, through non-covalent interactions. This property makes them useful in the development of molecular probes and sensors for biological systems.

Advantages And Limitations For Lab Experiments

Azobenzene, 4'-bromo-2-methoxy-, has several advantages for lab experiments. It is stable under ambient conditions, and its synthesis method is straightforward and yields high amounts of product. Additionally, its reversible trans-cis isomerization makes it useful in the development of photoresponsive materials and molecular probes. However, its limited studies on its biochemical and physiological effects make it challenging to apply in biological systems.

Future Directions

There are several future directions for the study of azobenzene, 4'-bromo-2-methoxy-. One of the most significant directions is the development of new photoresponsive materials with improved properties, such as faster switching times and higher photoconversion efficiencies. Additionally, the study of its interactions with biological molecules can lead to the development of new molecular probes and sensors for biological systems. Finally, the exploration of its potential applications in drug delivery and gene therapy can lead to significant advancements in the field of medicine.
Conclusion:
Azobenzene, 4'-bromo-2-methoxy-, is a chemical compound that has potential applications in materials science, photoresponsive materials, and biological systems. Its reversible trans-cis isomerization makes it useful in the development of photoresponsive materials and molecular probes. However, its limited studies on its biochemical and physiological effects make it challenging to apply in biological systems. The exploration of its potential applications in drug delivery and gene therapy can lead to significant advancements in the field of medicine.

Synthesis Methods

The synthesis of azobenzene, 4'-bromo-2-methoxy- involves the reaction between 4-bromoanisole and 4-nitrobenzene diazonium salt in the presence of a reducing agent. The reaction results in the formation of 4'-bromo-2-methoxyazobenzene, which can be purified through column chromatography. The yield of the reaction is typically high, and the product is stable under ambient conditions.

Scientific Research Applications

Azobenzene, 4'-bromo-2-methoxy-, has been used in various scientific research applications. One of the most significant applications is in the field of photoresponsive materials. Azobenzene derivatives can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This property makes them useful in the development of light-responsive materials, such as photochromic coatings, optical data storage devices, and molecular switches.

properties

CAS RN

18277-97-9

Product Name

Azobenzene, 4'-bromo-2-methoxy-

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

(4-bromophenyl)-(2-methoxyphenyl)diazene

InChI

InChI=1S/C13H11BrN2O/c1-17-13-5-3-2-4-12(13)16-15-11-8-6-10(14)7-9-11/h2-9H,1H3

InChI Key

UDNAOKMKOHEGDC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N=NC2=CC=C(C=C2)Br

Canonical SMILES

COC1=CC=CC=C1N=NC2=CC=C(C=C2)Br

Origin of Product

United States

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